molecular formula C15H14O6 B12667005 8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)- CAS No. 33280-64-7

8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-

Cat. No.: B12667005
CAS No.: 33280-64-7
M. Wt: 290.27 g/mol
InChI Key: YVJYYBSLUKPNBK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The proton spectrum would display signals for:
    • Aromatic protons in the benzopyranone core (δ 6.8–7.5 ppm).
    • Methyl groups in the 3-methyl-2-oxobutoxy chain (δ 1.2–1.5 ppm for CH₃ and δ 2.1–2.4 ppm for COCH₃).
    • Methine protons adjacent to the ketone (δ 3.2–3.6 ppm).
  • ¹³C NMR : Key signals include:
    • Carbonyl carbons (δ 170–190 ppm for C=O).
    • Aromatic carbons (δ 110–150 ppm).
    • Oxygenated carbons in the dioxole ring (δ 95–105 ppm).

Infrared (IR) Spectroscopy

Dominant absorptions correspond to:

  • C=O stretch at 1,710–1,740 cm⁻¹ (ketone and lactone).
  • C-O-C asymmetric stretching in the dioxole ring at 1,240–1,260 cm⁻¹ .
  • Aromatic C-H bending at 690–900 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated benzopyranone system absorbs strongly in the UV region (λₘₐₓ ≈ 270–310 nm ) due to π→π* transitions. Substitution with the electron-donating 3-methyl-2-oxobutoxy group may induce a bathochromic shift compared to unsubstituted analogues.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 290.079 (calculated for $$ \text{C}{15}\text{H}{14}\text{O}_{6} $$), with fragment ions arising from:

  • Loss of the 3-methyl-2-oxobutoxy group ($$ \text{-C}4\text{H}7\text{O}_2 $$, m/z 177).
  • Retro-Diels-Alder cleavage of the benzopyranone core (m/z 148).

Comparative Analysis with Related Benzopyranone Derivatives

The structural features of 5-(3-methyl-2-oxobutoxy)-8H-1,3-dioxolo[4,5-h]chromen-8-one distinguish it from simpler benzopyranones:

Compound Key Differences
8H-1,3-Dioxolo[4,5-h]benzopyran-8-one Lacks the 5-(3-methyl-2-oxobutoxy) side chain; smaller molecular weight ($$ \text{C}{10}\text{H}{6}\text{O}_{4} $$).
6H-1,3-Dioxolo[4,5-g]benzopyran Fused ring system at different positions (4,5-g vs. 4,5-h); trimethyl substitution alters steric bulk.
Gallic Acid Monomeric benzoic acid derivative without fused heterocycles; higher aqueous solubility.

Properties

CAS No.

33280-64-7

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one

InChI

InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3

InChI Key

YVJYYBSLUKPNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3

Origin of Product

United States

Preparation Methods

Synthesis of the Core Coumarin Scaffold with 1,3-Dioxolo Ring

The synthesis typically starts from a hydroxy-substituted benzodioxole derivative, such as benzodioxol-5-ol, which provides the 1,3-dioxolo fused ring system. The key steps include:

  • Step 1: Formation of 3-(benzodioxol-5-yloxy)propanoic acid
    This intermediate is prepared by etherification of benzodioxol-5-ol with 3-bromopropanoic acid under basic conditions. This step introduces a propanoic acid side chain linked via an ether bond to the benzodioxole ring.

  • Step 2: Cyclization to 6,7-dihydro-8H-dioxolo[4,5-g]chromen-8-one
    The propanoic acid intermediate is converted to the corresponding acid chloride using oxalyl chloride, followed by intramolecular cyclization to form the coumarin core fused with the dioxolo ring.

  • Step 3: Aldol Condensation for Derivative Formation
    The coumarin intermediate undergoes aldol condensation with aromatic aldehydes to yield various substituted derivatives. This reaction is typically catalyzed by acid or base and proceeds under mild conditions, often in ethanol at room temperature for extended periods (e.g., 48 hours).

Introduction of the 5-(3-Methyl-2-oxobutoxy) Side Chain

The 5-(3-methyl-2-oxobutoxy) substituent is introduced via an etherification reaction at the 5-position hydroxyl group of the coumarin scaffold:

  • Etherification Reaction:
    The hydroxyl group at position 5 of the coumarin is reacted with 3-methyl-2-oxobutyl halides (e.g., bromide or chloride) or activated esters under nucleophilic substitution conditions. This reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetone.

  • Reaction Conditions:
    The reaction is carried out at moderate temperatures (50–80 °C) for several hours to ensure complete substitution. The product is then purified by recrystallization or chromatography.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Etherification Benzodioxol-5-ol + 3-bromopropanoic acid Base (e.g., K2CO3), solvent (acetone/DMF), reflux 3-(benzodioxol-5-yloxy)propanoic acid Moderate to high yield
2 Acid chloride formation & cyclization 3-(benzodioxol-5-yloxy)propanoic acid Oxalyl chloride, intramolecular cyclization 6,7-dihydro-8H-dioxolo[4,5-g]chromen-8-one High yield
3 Aldol condensation Coumarin intermediate + aromatic aldehyde Dry HCl gas, ethanol, room temp, 48 h Substituted dioxolo-chromen-8-one derivatives Good yield
4 Etherification (side chain attachment) Coumarin derivative with 5-OH + 3-methyl-2-oxobutyl halide Base (K2CO3), DMF, 50–80 °C, several hours 5-(3-methyl-2-oxobutoxy)-8H-1,3-dioxolo[4,5-h]benzopyran-8-one Purified by recrystallization

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    The synthesized compounds are characterized by 1H-NMR, IR, and melting point determination. For example, 1H-NMR spectra show characteristic signals for the dioxolo ring protons and the methyl and methine protons of the 3-methyl-2-oxobutoxy side chain.

  • Purity and Yield:
    Commercial suppliers report assay purities of 99% for the final compound, indicating efficient synthesis and purification protocols.

  • Biological Activity Correlation: Some derivatives of the dioxolo-chromen-8-one scaffold exhibit cytotoxic activity against cancer cell lines, suggesting that the synthetic methods yield biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions: Sabandinone undergoes various chemical reactions, including:

    Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Sabandinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

All compared compounds share the 8H-1,3-dioxolo[4,5-g/h]benzopyran-8-one backbone but differ in substituents (Table 1). Key variations include:

  • Position 5/7/9 substituents : Aryl, hydroxy, methoxy, or alkyloxy groups.
  • Functional groups : Ketones, esters, or hydroxyls, influencing polarity and hydrogen-bonding capacity.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound C₁₆H₁₄O₇ 5-(3-methyl-2-oxobutoxy) 318.28 Lipophilic due to branched alkyl chain; ketone enhances reactivity
Irilone () C₁₆H₁₀O₆ 7-(4-hydroxyphenyl), 9-hydroxy 298.25 Isoflavone with antioxidant activity; plant-derived
Betavulgarin () C₁₇H₁₂O₆ 7-(2-hydroxyphenyl), 9-methoxy 312.28 Aryl substituents may enhance UV absorption; structural rigidity
8b () C₂₀H₁₈O₆ 3-(4-methoxybenzoyl) 354.35 Higher MW; ester group increases polarity (mp 125°C)
5-Methoxy-6,7-methylenedioxyflavone () C₁₇H₁₂O₆ 6-phenyl, 9-methoxy 312.28 Aromaticity contributes to stability; used in photochemical studies

Spectroscopic and Physical Properties

  • NMR Signatures: Target Compound: Expected methylenedioxy protons at δ 6.0–6.5 ppm (¹H NMR); benzopyranone carbonyl at δ ~165 ppm (¹³C NMR). The 3-methyl-2-oxobutoxy group shows a ketone carbonyl at δ ~210 ppm and methyl resonances at δ 1.2–2.1 ppm . Irilone: Hydroxyl protons (δ 5–6 ppm) and aromatic signals (δ 6.5–7.5 ppm) dominate . 8b (): Methoxy group at δ 3.8 ppm; ester carbonyl at δ ~170 ppm .
  • Melting Points :

    • Branched alkyl chains (e.g., target compound) typically lower melting points compared to aryl-substituted analogues (e.g., 8b: 125°C vs. Betavulgarin: data unreported) .

Biological Activity

Overview

The compound 8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one , also known as 5-(3-methyl-2-oxobutoxy)- , is a synthetic derivative of benzopyran, a class of compounds recognized for various biological activities. Its molecular formula is C15H14O6C_{15}H_{14}O_{6} with a molecular weight of approximately 290.27 g/mol . This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of anti-cancer and anti-inflammatory research.

PropertyValue
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
CAS Number33280-64-7
IUPAC Name5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one
StructureChemical Structure

Antioxidant Properties

Research indicates that derivatives of benzopyran possess significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. Studies have demonstrated that similar compounds can protect cellular components from oxidative damage, suggesting that 5-(3-methyl-2-oxobutoxy)- may exhibit comparable effects.

Anti-Cancer Activity

Several studies have reported the anti-cancer potential of benzopyran derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. In vitro studies on related compounds have highlighted their ability to interfere with cell cycle progression and promote programmed cell death through various signaling pathways.

Case Study:
In a study conducted on human breast cancer cells (MCF-7), a related benzopyran derivative was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests that 5-(3-methyl-2-oxobutoxy)- could potentially have similar mechanisms of action.

Anti-inflammatory Effects

Benzopyran derivatives are also recognized for their anti-inflammatory properties. The compound has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various experimental models. This activity is crucial for developing treatments for chronic inflammatory diseases.

Pharmacological Mechanisms

The mechanism of action for 5-(3-methyl-2-oxobutoxy)- likely involves modulation of several key pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this pathway can reduce inflammation.
  • Mitogen-activated protein kinases (MAPK) : This pathway is often involved in cell proliferation and survival; modulation may lead to enhanced apoptosis in cancer cells.

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are essential to evaluate the safety profile of 5-(3-methyl-2-oxobutoxy)- . Preliminary assessments indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. How can the molecular structure of 8H-1,3-dioxolo[4,5-h][1]benzopyran-8-one derivatives be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement to determine bond lengths, angles, and ring puckering parameters . For non-planar rings (e.g., dioxolo groups), apply Cremer-Pople puckering coordinates to quantify deviations from planarity .
  • NMR spectroscopy : Assign signals using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on coupling patterns for methoxy and methylenedioxy groups. Compare with reference data for structurally similar coumarins (e.g., irisflorentin or dracunculin) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula using exact mass measurements (e.g., C17_{17}H16_{16}O7_7 for related compounds) .

Q. What are the primary challenges in synthesizing 5-(3-methyl-2-oxobutoxy)-substituted benzopyranones?

  • Methodology :

  • Regioselectivity : Optimize reaction conditions (e.g., base-assisted cyclization) to control substitution at the 5-position. Use protecting groups (e.g., acetyl) for hydroxyl moieties to prevent side reactions .
  • Purification : Employ column chromatography with silica gel and gradients of ethyl acetate/hexane. Monitor via TLC (Rf_f values) and confirm purity using HPLC (≥98% purity criteria) .
  • Yield optimization : Screen catalysts (e.g., Lewis acids) and solvents (e.g., ethanol for recrystallization) to enhance efficiency, as seen in pyrrolone syntheses .

Q. How can UV-Vis and IR spectroscopy aid in characterizing this compound?

  • Methodology :

  • UV-Vis : Identify π→π* transitions in the coumarin core (λmax_{\text{max}} ~260–320 nm) and shifts caused by substituents (e.g., methoxy groups) .
  • FTIR : Detect carbonyl (C=O, ~1660 cm1^{-1}) and methylenedioxy (C-O-C, ~1250–1050 cm1^{-1}) stretches. Compare with spectra of irisflorentin or dracunculin for validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for complex benzopyranone derivatives?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian or ORCA. Simulate NMR chemical shifts (e.g., GIAO method) and compare with experimental data to resolve ambiguities in overlapping signals .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to contextualize bioactivity data, as done for coumarins in traditional medicine .

Q. What strategies address low yields in the synthesis of 5-alkoxybenzopyranones?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing thermal efficiency, as demonstrated in pyrrolone syntheses .
  • Flow chemistry : Minimize side reactions through precise control of reaction parameters (temperature, residence time) .
  • Mechanochemical grinding : Explore solvent-free conditions to improve regioselectivity and reduce purification steps .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?

  • Methodology :

  • Polymorph screening : Crystallize under varied conditions (solvent, temperature) to isolate tautomers. Refine structures via SHELXL, focusing on hydrogen bonding and torsion angles .
  • Hirshfeld surface analysis : Quantify intermolecular interactions to explain stability differences between tautomers .

Q. What advanced techniques identify trace impurities in high-purity samples of this compound?

  • Methodology :

  • LC-HRMS/MS : Detect impurities at ppm levels using fragmentation patterns. Cross-reference with databases (e.g., PubChem, ChemSpider) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from impurities, particularly in crowded aromatic regions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across studies on benzopyranone derivatives?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) from studies like those on irisflorentin .
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions to identify outliers .
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships .

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Methodology :

  • Isotopic labeling : Use 13C ^{13} \text{C}-labeled precursors to track signal origins and identify batch-specific impurities .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational equilibria (e.g., ring puckering) .

Tables for Key Data

Property Value/Technique Reference
Molecular formulaC17_{17}H16_{16}O7_7 (hypothetical)
UV-Vis λmax_{\text{max}}~266, 321 nm (EtOH)
IR carbonyl stretch~1660 cm1^{-1}
HRMS accuracy≤3 ppm error
SHELXL refinement R-factor<0.05

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